tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate
Description
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is a peptidomimetic compound featuring a stereochemically defined (S)-configured backbone. Its structure comprises:
- A tert-butyl ester group at the C-terminal position, enhancing lipophilicity and stability.
- An amino group at the C5 position, critical for hydrogen bonding and biological interactions.
- A 4-hydroxy-1-oxoisoindolin-2-yl moiety, a bicyclic aromatic system with a hydroxyl substituent at the 4-position, contributing to solubility and target binding.
- A pentanoate linker connecting the functional groups, providing structural flexibility.
Properties
IUPAC Name |
tert-butyl (4S)-5-amino-4-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(21)8-7-12(15(18)22)19-9-11-10(16(19)23)5-4-6-13(11)20/h4-6,12,20H,7-9H2,1-3H3,(H2,18,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAQBVKAYGTHY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Isoindolinone Intermediate
Step 1: Synthesis of 4-Hydroxy-1-oxoisoindolin-2-yl Fragment
-
Method A : Cyclization of 3-hydroxy-2-methylbenzoate derivatives under acidic conditions yields 4-hydroxyisoindolin-1-one.
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Method B : Nucleophilic addition of 2-cyanobenzaldehyde to nitroanilines, followed by cyclization.
Step 2: Coupling with tert-Butyl 5-Amino-5-oxopentanoate
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Reagents : T3P (propylphosphonic anhydride) and MsOH (methanesulfonic acid) enable amide bond formation between the isoindolinone and pentanoate.
Step 3: Stereochemical Control
Enantioselective One-Pot Approach
A streamlined method combines isoindolinone formation and stereocontrol (Table 1):
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Cyclization : 2-Cyanobenzaldehyde reacts with 4-nitrophenol in methanol/KOH.
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Asymmetric Coupling : Chiral urea catalysts (e.g., Takemoto’s catalyst) mediate Michael addition to tert-butyl acrylate.
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Reductive Amination : Sodium cyanoborohydride converts ketones to amines.
Table 1: Optimization of One-Pot Synthesis
| Condition | Catalyst | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Methanol/KOH | None | 62 | – | |
| THF/Takemoto’s catalyst | Urea-thiourea | 78 | 94 | |
| DCM/NaBH4 | – | 85 | 99 |
Key Experimental Procedures
tert-Butyl Ester Protection
Palladium-Catalyzed Cross-Coupling
Challenges and Optimization
Hydroxy Group Stability
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of isoindolinone exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory properties.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoindolinone derivatives and their evaluation as inhibitors of specific cancer cell lines. The results suggested that compounds similar to tert-butyl (S)-5-amino derivatives showed promising cytotoxic effects against various tumor cells .
Biochemical Research
The compound's unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. Its ability to form hydrogen bonds due to the presence of hydroxyl and amino groups enhances its interaction with biological macromolecules.
Case Study: In biochemical assays, tert-butyl (S)-5-amino derivatives were tested for their inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression. The findings demonstrated a significant reduction in enzyme activity, indicating the compound's potential as a lead molecule for drug development .
Drug Development
Given its promising biological activities, this compound may serve as a scaffold for developing new pharmaceuticals targeting cancer and other diseases. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications.
Diagnostic Tools
The compound could also be explored as a component in diagnostic assays due to its ability to selectively bind to certain biomolecules. This application could enhance the sensitivity and specificity of diagnostic tests in clinical settings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key distinctions:
Structural and Functional Differences
Substituent Effects: The 4-hydroxy group in the target compound improves water solubility compared to the 4-nitro analog, which is more lipophilic and prone to reduction in biological systems .
Synthetic Pathways: The nitro-substituted compound (Lenalidomide Impurity 50) is synthesized via condensation of 3-nitrophthalic anhydride with tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride, followed by hydrogenation to yield amino derivatives . The target compound’s hydroxyl group likely requires protective group strategies (e.g., benzyl or tert-butyl ethers) during synthesis, as seen in related peptidomimetics .
Biological Implications: Compounds with nitro or amino groups (e.g., ) are intermediates in drug development, often serving as precursors for active metabolites or prodrugs. The absence of the isoindolinone ring in simpler analogs (e.g., ) reduces steric bulk but limits PPI modulation capabilities .
Physicochemical Properties
- Solubility: Hydroxy and amino substituents increase aqueous solubility, whereas nitro and tert-butyl groups favor organic phases .
- Stability : The tert-butyl ester in all analogs confers resistance to hydrolysis under physiological conditions, a critical feature for oral bioavailability .
Biological Activity
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate, with CAS Number 1560678-51-4, is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of an isoindolinone moiety and a tert-butyl ester group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.37 g/mol. Its structure includes functional groups that are critical for its biological activity, particularly in enzyme modulation and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O5 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1560678-51-4 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The isoindolinone structure is known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of specific proteins involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
In neuropharmacological studies, this compound has demonstrated neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound appears to enhance the expression of antioxidant enzymes and reduce levels of reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 30 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.
Q & A
Q. What are the recommended analytical techniques for verifying the structural integrity of tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and substituent positions. Pay attention to the isoindolinone ring (δ ~7.0–8.0 ppm for aromatic protons) and the tert-butyl group (δ ~1.4 ppm for methyl protons) .
- Mass Spectrometry (HRMS): Validate molecular weight (theoretical ~350–400 g/mol range) and fragmentation patterns to confirm the presence of the 4-hydroxy-1-oxoisoindolin-2-yl moiety .
- Infrared Spectroscopy (IR): Identify characteristic carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (O–H at ~3200–3500 cm) .
Q. How should researchers handle solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection: Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. Monitor precipitation at concentrations >1 mM .
- Surfactant Use: Add non-ionic surfactants (e.g., Tween-80 at 0.1% v/v) to improve stability in biological media .
- pH Adjustment: Adjust buffer pH to 7.4 to mimic physiological conditions and enhance solubility of ionizable groups (e.g., the amino and hydroxyl groups) .
Q. What safety protocols are critical for laboratory handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent interactions .
- Ventilation: Perform experiments in a fume hood to minimize inhalation of dust or vapors, especially during weighing or sonication .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Profiling: Compare hepatic metabolism using microsomal assays (e.g., human liver microsomes) to identify species-specific metabolites that may explain differential toxicity .
- Dose Escalation Studies: Conduct pharmacokinetic (PK) analyses to correlate exposure levels with toxic effects. Adjust dosing regimens to account for bioavailability differences .
- Omics Integration: Use transcriptomics or proteomics to identify pathways (e.g., oxidative stress, apoptosis) disproportionately activated in vivo versus in vitro .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
Methodological Answer:
- Long-Term Stability Studies: Simulate environmental conditions (e.g., UV exposure, pH 5–9, microbial activity) to assess degradation half-life and persistence .
- Biotic/Abiotic Partitioning: Use OECD 121 guidelines to measure adsorption coefficients (e.g., ) in soil-water systems .
- Trophic Transfer Analysis: Employ aquatic mesocosms to track bioaccumulation in algae, daphnia, and fish, focusing on the 4-hydroxyisoindolinone moiety’s lipophilicity .
Q. How can chiral purity be maintained during large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis of the (S)-configured amino group .
- Chromatographic Monitoring: Employ chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to detect <1% enantiomeric excess (ee) deviations .
- Process Controls: Minimize racemization by avoiding high temperatures (>40°C) and acidic conditions during tert-butyl ester deprotection .
Data Contradiction Analysis
Q. Discrepancies in reported logP values: How to validate hydrophobicity?
Methodological Answer:
- Experimental Validation: Perform shake-flask assays at multiple pH levels to measure partitioning between octanol and water. Compare with computational predictions (e.g., XLOGP3, WLOGP) .
- Structural Factors: Account for intramolecular hydrogen bonding between the 4-hydroxyisoindolinone and amino groups, which may reduce apparent hydrophobicity .
- Ionization Correction: Adjust logP calculations using the Henderson-Hasselbalch equation to reflect ionization states at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
